molecular formula C23H19N3O B2973345 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-41-3

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2973345
CAS No.: 637756-41-3
M. Wt: 353.425
InChI Key: JGGPDDYOIKJYSY-UHFFFAOYSA-N
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Description

6-(2-Ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family, characterized by a fused indole-quinoxaline core substituted at the 6-position with a 2-ethoxybenzyl group. Indoloquinoxalines are notable for their planar aromatic structure, enabling DNA intercalation and interactions with biological targets such as enzymes and receptors . These compounds are synthesized via Pd-catalyzed cross-coupling reactions or cyclocondensation of isatin with o-phenylenediamine derivatives .

Properties

IUPAC Name

6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-27-21-14-8-3-9-16(21)15-26-20-13-7-4-10-17(20)22-23(26)25-19-12-6-5-11-18(19)24-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPDDYOIKJYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method is the palladium-catalyzed synthesis, which includes two-fold C–N coupling and C–H activation reactions starting from 2,3-dibromoquinoxaline . Another approach involves the use of epoxides as alkyl precursors under metal-free conditions . These methods provide good yields and are suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of water as a reaction medium and ultrasound irradiation can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, epoxides, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

The applications of indolo[2,3-b]quinoxaline derivatives, particularly 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline, are of interest in medicinal chemistry due to their anticancer and antimicrobial properties.

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

  • Anticancer Properties The compound's ability to intercalate into DNA inhibits replication and transcription processes, making it a candidate for cancer treatment.
  • Antimicrobial Effects Indoloquinoxaline frameworks are known for their antimicrobial effects, making them a subject of interest in medicinal chemistry.
  • Medicinal Chemistry This compound is a candidate for drug development targeting specific diseases due to its anticancer and antimicrobial properties.

Research on related compounds

  • WO2022002897A1 relates to 6H-indolo[2,3-b]quinoxaline derivatives for use in therapy, especially in cancer treatment .
  • The compound B220 (2-(2,3- dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethanamine) and its 9-hydroxy derivative (6-(2-(dimethylamino)ethyl)-2,3-dimethyl-6H-indolo[2,3-b]quinoxalin-9-ol) were claimed as therapeutically active compounds with anti-mutagenic potential .
  • 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline’s combination of bromine and ethoxybenzyl substituents enhances its lipophilicity and reactivity compared to other indoloquinoxaline derivatives, potentially improving its bioavailability and therapeutic efficacy against cancer cells.
  • The compound's ability to intercalate into DNA has been shown to inhibit replication and transcription processes, making it a potent candidate for further investigation in drug design aimed at cancer treatment.

Mechanism of Action

The mechanism of action of 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby inhibiting their activity and affecting cell signaling pathways involved in cancer progression . This interaction can lead to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Indoloquinoxaline Derivatives

Structural and Electronic Properties

Substituents on the indoloquinoxaline scaffold significantly influence electronic properties. For example:

  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e): Exhibits the highest HOMO energy level (-5.2 eV) and lowest band gap (2.3 eV) among derivatives, attributed to the electron-donating methoxy group enhancing π-conjugation .
  • 6-(3-Trifluoromethylbenzyl)-6H-indolo[2,3-b]quinoxaline (11q): The electron-withdrawing CF₃ group reduces HOMO levels, increasing oxidative stability but limiting charge-transfer efficiency .

Table 1: Electronic Properties of Selected Derivatives

Compound Substituent HOMO (eV) Band Gap (eV)
6-(4-Methoxyphenyl) (11e) 4-Methoxyphenyl -5.2 2.3
6-(3-Trifluoromethylbenzyl) (11q) 3-CF₃-benzyl -5.8 3.1
6-(2-Ethoxybenzyl) (Target) 2-Ethoxybenzyl Data pending Data pending

Optical Properties

Absorption maxima (λmax) vary with substituent electronic effects:

  • IQCH3 (6-methyl): λmax = 405 nm in ethyl acetate .
  • IQPh (6-phenyl): λmax = 396 nm .
  • 6-(4-Methoxyphenyl) (11e) : Red-shifted absorption due to extended conjugation .

The 2-ethoxybenzyl group in the target compound likely induces a moderate red shift compared to alkyl substituents, but experimental data are needed for confirmation.

Antitumor and Cytotoxicity
  • IDQ-5, IDQ-10, IDQ-13 : Show IC₅₀ values of 1.2–3.8 µM against HL-60 leukemia cells via DNA intercalation .
  • 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits antiviral activity against HIV-1 and CMV but lower DNA affinity (lg Kₐ = 5.57–5.89) compared to benzo-annulated derivatives (lg Kₐ = 6.23–6.87) .
  • B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)): A potent antiviral agent against HIV-1 and VZV, highlighting the role of basic side chains in enhancing target binding .
Enzyme Interactions
  • Topoisomerase II Inhibition: Most indoloquinoxalines show poor inhibitory activity against topoisomerase II but exhibit strong MDR-modulating effects, reversing drug resistance in cancer cells .

Biological Activity

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indoloquinoxaline framework with an ethoxybenzyl substituent. This structural configuration is significant as it influences the compound's biological activity through interactions with various molecular targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines:

  • Cell Lines Tested :
    • Human Molt 4/C8 T-lymphocytes
    • CEM T-lymphocytes
    • Murine L1210 leukemia cells

Table 1: IC50 Values of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
Molt 4/C823Melphalan3.2
CEM38Melphalan2.5
L12107.2Melphalan2.1

These findings suggest that the compound's mechanism of action may involve DNA intercalation, disrupting critical processes in cancer cell proliferation and survival .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of indolo[2,3-b]quinoxaline demonstrate significant activity against various bacterial and fungal strains. The presence of the ethoxybenzyl group enhances its interaction with microbial targets, potentially leading to improved efficacy .

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity is crucial in addressing conditions characterized by chronic inflammation, although further research is necessary to elucidate the underlying mechanisms .

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between DNA base pairs, which can inhibit vital cellular processes such as replication and transcription. The thermal stability of the DNA-complex formed by this compound is influenced by the substituents on its structure, affecting its binding affinity and overall biological activity .

Case Study 1: Anticancer Efficacy

In a study involving a panel of approximately 60 human tumor cell lines, several derivatives of indolo[2,3-b]quinoxaline were synthesized and screened for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytostatic effects against multiple cancer types, including non-small cell lung cancer and melanoma .

Case Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of various indoloquinoxaline derivatives against clinical isolates of bacteria and fungi. The results showed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

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